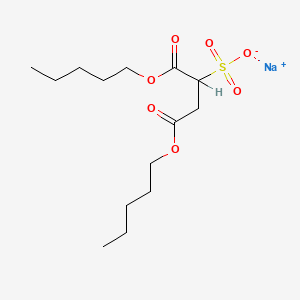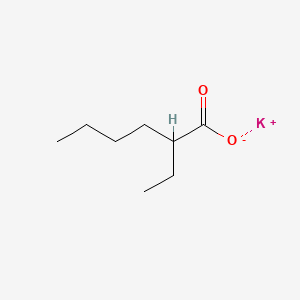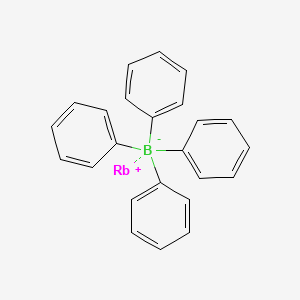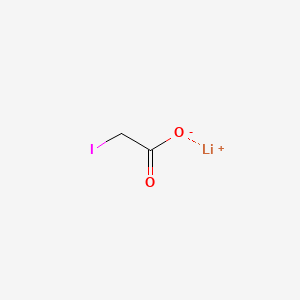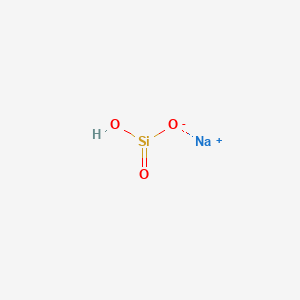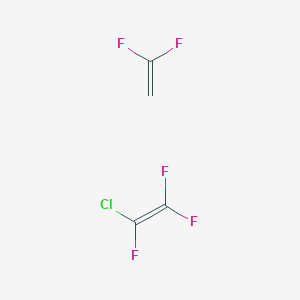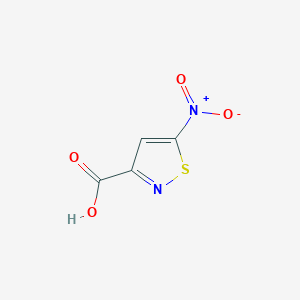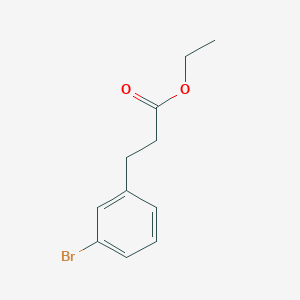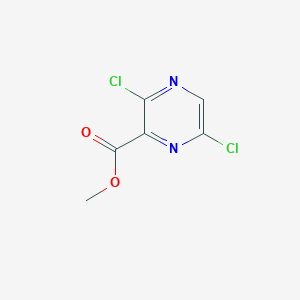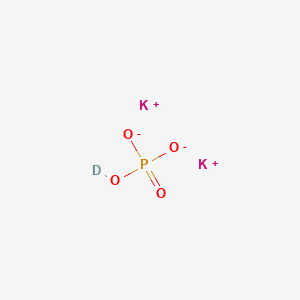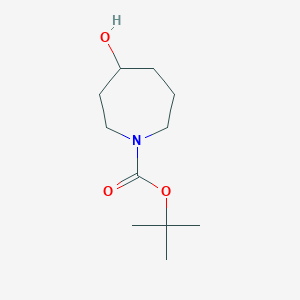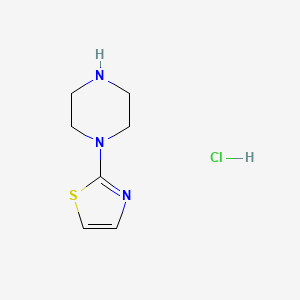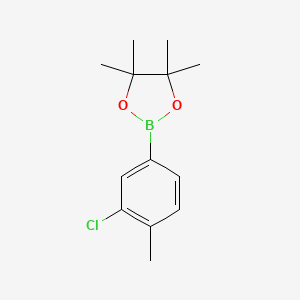
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine (N,1,1-TMOOS) is a silyl amine compound that has been used in a variety of scientific research applications. It has been studied for its ability to interact with a variety of biological systems, including proteins, enzymes, and hormones. N,1,1-TMOOS has been used in laboratory experiments to study the mechanism of action of various compounds, as well as to assess the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
Silica Precipitation and Surface Modification
Silica-Precipitating Peptides from Diatoms study reveals peptides involved in silica precipitation, indicating potential for bio-inspired silica formation processes. Silaffin peptides precipitate silica nanospheres, suggesting a pathway for creating silica-based materials with controlled nanostructures (Kröger, Deutzmann, & Sumper, 2001).
Modification of Surfaces for Hydrophobicity and Hydrophilicity research demonstrates the use of alkoxysilanes for tuning the surface properties of silica, offering insights into the development of surfaces with specific wetting properties. The study highlights the potential for creating materials with tailored hydrophobic, hydrophilic, or super-hydrophobic surfaces (García, Benito, Guzmán, & Tiemblo, 2007).
Photoreactive Organosilanes
Aryldisilane Photochemistry explores the photochemistry of aryldisilanes, offering valuable insights into the reactivity of organosilanes under light irradiation. This research has implications for the design of light-responsive materials and the development of photolithography processes (Leigh & Sluggett, 1994).
Hydrosilylation Reactions
Hydrosilation of Cyclooctadienes and Bicyclo[3.3.0]octene-2 focuses on the hydrosilylation process, a cornerstone in the synthesis of silicon-containing organic compounds. This study underscores the versatility of hydrosilylation in producing organosilicon compounds with specific functional groups (Yamamoto & Kumada, 1968).
Material Enhancement and Functionalization
Elastic Behavior of Methyltrimethoxysilane Based Aerogels investigates the reinforcement of silica aerogels with organosilicon compounds, highlighting advancements in the development of lightweight, flexible, and strong materials suitable for insulation and other applications (Nguyen et al., 2010).
Organosilicon Chemistry and Novel Compounds
Preparation and Reactions of Polysilanyl Anions and Dianions details the synthesis of novel polysilanyl anions and dianions, expanding the toolkit for synthesizing complex silicon-containing structures. This research opens new avenues for creating materials with unique electronic and structural properties (Marschner, 2006).
Propiedades
Número CAS |
69519-51-3 |
|---|---|
Nombre del producto |
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine |
Fórmula molecular |
C20H46NSi2 |
Peso molecular |
356.8 g/mol |
InChI |
InChI=1S/C20H46NSi2/c1-7-9-11-13-15-17-19-22(4)21(3)23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
Clave InChI |
NHMNAXJTZKQQNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
SMILES canónico |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



